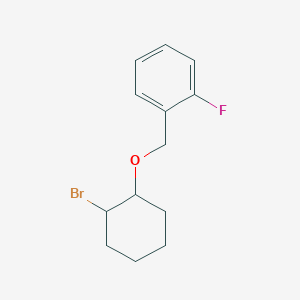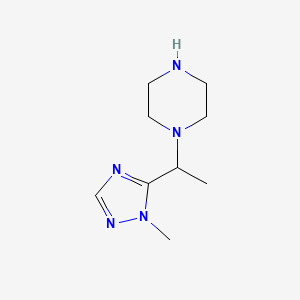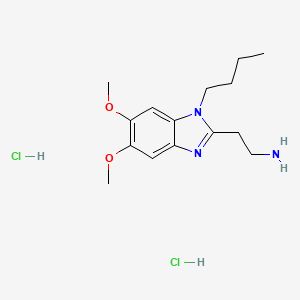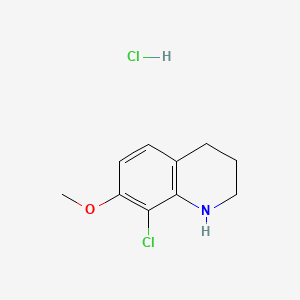
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is a derivative of tetrahydroisoquinoline, a class of compounds known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications and its role as a building block in the synthesis of various bioactive molecules .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves multistep reactions starting from readily available precursors. One common method involves the Pomeranz–Fritsch–Bobbitt cyclization, which is a classical approach to constructing the tetrahydroisoquinoline core . Another method includes the Petasis reaction, which is known for its efficiency in forming carbon-nitrogen bonds .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to increase yield and reduce costs. This often includes the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies, which allow for the direct coupling of C(sp3)–H bonds with various nucleophiles . The use of cooxidants like hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide (TBHP) is common in these reactions .
化学反应分析
Types of Reactions
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride undergoes various types of chemical reactions, including:
Reduction: Reduction reactions can convert the iminium intermediates back to the tetrahydroisoquinoline core.
Substitution: Substitution reactions, particularly at the C(1) position, are common and can lead to the formation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidants like H₂O₂ and TBHP, as well as reducing agents such as sodium borohydride (NaBH₄). Reaction conditions often involve the use of transition metal catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions include various C(1)-substituted tetrahydroisoquinoline derivatives, which have been shown to possess significant biological activities .
科学研究应用
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride has a wide range of scientific research applications:
作用机制
The mechanism of action of 7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with various molecular targets. It can act as an inhibitor of monoamine oxidase (MAO) enzymes, thereby increasing the levels of neurotransmitters in the brain . Additionally, it can interact with dopamine receptors, influencing dopamine metabolism and signaling pathways .
相似化合物的比较
Similar Compounds
1-Methyl-1,2,3,4-tetrahydroisoquinoline: Known for its neuroprotective properties and ability to inhibit MAO enzymes.
6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Used in the synthesis of various bioactive molecules and has shown significant biological activities.
1-Phenyl-1,2,3,4-tetrahydroisoquinoline: Another derivative with potential therapeutic applications.
Uniqueness
7-Methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline hydrochloride is unique due to its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound in medicinal chemistry .
属性
分子式 |
C16H18ClNO |
|---|---|
分子量 |
275.77 g/mol |
IUPAC 名称 |
7-methoxy-1-phenyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C16H17NO.ClH/c1-18-14-8-7-12-9-10-17-16(15(12)11-14)13-5-3-2-4-6-13;/h2-8,11,16-17H,9-10H2,1H3;1H |
InChI 键 |
KTQDLYRINOSJCG-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC2=C(CCNC2C3=CC=CC=C3)C=C1.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![5-[(2-Amino-2-methyl-propyl)-methyl-amino]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13479618.png)

![1-[(pyridin-4-yl)methyl]-1H-pyrrole-2-carboxylic acid hydrochloride](/img/structure/B13479626.png)
![8-[(5-Methanesulfonyl-1,3,4-thiadiazol-2-yl)methyl]-3-phenyl-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B13479630.png)
![2-[5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-yl]ethan-1-amine hydrochloride](/img/structure/B13479640.png)


![(2S,4S)-2-{[(tert-butoxy)carbonyl]amino}-4-carbamoyl-4-fluorobutanoic acid](/img/structure/B13479650.png)




